tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate molecular weight and formula
tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate molecular weight and formula
An In-Depth Technical Guide to tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate
Introduction
tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a functionalized piperazine derivative, it serves as a versatile chiral building block for the synthesis of complex, biologically active molecules. The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1] This guide provides a comprehensive overview of the molecular properties, structural features, and applications of this compound, intended for researchers and professionals in drug development.
Molecular and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [2] |
| Molecular Weight | 214.26 g/mol | Calculated |
| Monoisotopic Mass | 214.13174 Da | [2] |
| Physical Form | Solid | |
| Storage Temperature | 4°C | |
| XlogP (Predicted) | 0.7 | [2] |
Structural Analysis and Stereochemistry
The chemical structure of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate contains several key features that are crucial for its utility in organic synthesis.
Caption: 2D structure of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate.
Key Functional Groups
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Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. This core structure is highly valued in medicinal chemistry for its ability to form multiple hydrogen bonds and modulate physicochemical properties like solubility and basicity.[1]
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tert-Butyloxycarbonyl (Boc) Group: Attached to the nitrogen at position 1 (N1), the Boc group is a common amine protecting group. Its steric bulk and electronic properties prevent the N1 nitrogen from participating in reactions, allowing for selective functionalization at the N4 position. It can be readily removed under acidic conditions.
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Oxo Group: A carbonyl (C=O) group at position 5 gives the molecule a lactam functionality. This group can act as a hydrogen bond acceptor and introduces a site for potential chemical modification.
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Methyl Group: Located at the 3-position, this group introduces a chiral center.
Stereochemistry
The carbon atom at the 3-position (C3) is a stereocenter, meaning the compound can exist as two enantiomers: (R)-tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate and (S)-tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate. The specific stereoisomer used is critical in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. The availability of enantiomerically pure forms of this building block is therefore highly valuable.
Synthesis, Handling, and Safety
General Synthetic Strategy
The workflow would generally follow these steps:
Caption: Conceptual workflow for the synthesis of the piperazinone core.
Experimental Protocol (Conceptual)
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Coupling: An N-Boc protected alanine derivative (providing the C3-methyl group) is coupled with a protected glycine derivative (e.g., ethyl glycinate) using standard peptide coupling reagents (e.g., HATU, DCC).
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Deprotection: The ester protecting group on the glycine moiety is selectively removed (e.g., via saponification).
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Cyclization: The resulting linear precursor is induced to cyclize via activation of the carboxylic acid, which then undergoes an intramolecular nucleophilic attack by the deprotected secondary amine to form the piperazin-5-one ring.
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Purification: The crude product is purified using techniques such as column chromatography to yield the desired tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning.
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Pictogram: GHS07 (Harmful).
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Applications in Research and Drug Development
The primary application of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is as an intermediate in the synthesis of more complex molecules for pharmaceutical research.[3][4][5] The Boc-protected nitrogen at N1 allows for selective alkylation or acylation at the N4 position. Following this modification, the Boc group can be removed to allow for further functionalization at N1, or the N4-substituted product can be used directly.
Caption: Logical workflow for using the building block in synthesis.
This building block is particularly useful for creating libraries of compounds for screening purposes, where the 'R' group attached at the N4 position can be varied systematically to explore structure-activity relationships (SAR). The chiral center at C3 provides a fixed stereochemical anchor, which is essential for designing molecules that interact specifically with chiral biological targets like enzymes and receptors.
Conclusion
tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a high-value chemical intermediate characterized by its Boc-protected piperazinone core and a crucial chiral center. Its well-defined structure allows for regioselective modifications, making it an essential tool for medicinal chemists. Understanding its molecular properties, synthetic accessibility, and safe handling procedures enables its effective use in the development of novel therapeutics and advanced chemical probes.
References
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